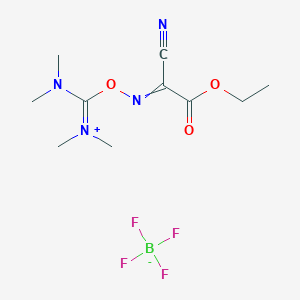

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

ADMP is synthesized through a diazo-transfer reaction, where primary amines are converted into organic azides using ADMP as a reagent. The synthesis process is metal-free, highlighting the compound's stability and safety for laboratory use. The choice of base is critical in the diazo-transfer reaction, with 4-(N,N-dimethyl)aminopyridine (DMAP) being efficient for some reactions, while stronger bases like alkylamine or DBU are preferred for nucleophilic primary amines (Kitamura et al., 2014).

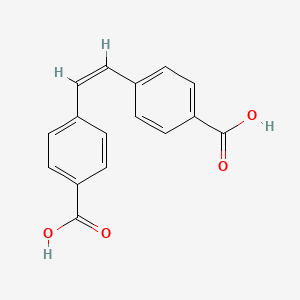

Molecular Structure Analysis

The molecular structure of ADMP has been elucidated through X-ray single crystal structural analysis and geometry optimization using density functional theory (DFT). These studies have contributed to understanding the reagent's structural stability and reactivity, further explaining the mechanism of the diazo-transfer reaction facilitated by ADMP (Kitamura et al., 2014).

Chemical Reactions and Properties

ADMP has shown excellent proficiency in facilitating the direct synthesis of organic azides from alcohols under mild conditions. This process is advantageous due to the easy isolation of the azides, as the byproducts are highly soluble in water, simplifying the purification process. Such reactivity underscores ADMP's role as a versatile reagent in organic synthesis, enabling the formation of azides from a broader range of starting materials (Kitamura et al., 2012).

Scientific Research Applications

Glycosylation and Glycoconjugation

The compound 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) has been instrumental in synthetic transformations, particularly in glycosylation processes. It enables the selective activation of the anomeric center of unprotected reducing sugars in water. This has led to the successful synthesis of glycosyl oxazolines, 1,6-anhydro-, 1-azido-, and various thioglycosides. Additionally, ADMP facilitates the one-pot synthesis of glycosyl triazoles through Cu-catalyzed azide-alkyne Huisgen cycloaddition reactions, even in water. This method is applicable to a broad spectrum of carbohydrates and is also suitable for convergent glycopeptide synthesis. The latter involves direct conjugation of oligosaccharides to peptides containing propargyl glycine residues, presenting a method for creating biologically interesting glycoconjugates without the need for protecting groups, especially when dealing with complex oligosaccharides extracted from natural sources (Lim & Fairbanks, 2018).

Diazo-transfer and Azide-donor Applications

ADMP, alongside its chloride counterpart (ADMC), has been recognized as an efficient diazo-transfer reagent for various organic compounds. These compounds exhibit good thermal stability and low explosiveness, making them safer options for diazo-transfer reactions. They have been successfully used to transfer diazo groups to 1,3-dicarbonyl compounds and primary amines, even without the need for metal salts like Cu(II). This reactivity opens avenues for synthesizing diverse alkyl/aryl azides and diazonaphthoquinones. Moreover, the azidoimidazolinium salts have been utilized as azide-transfer and migratory amidation reagents, highlighting their versatility and efficiency in synthetic organic chemistry (Kitamura, 2017).

Synthesis of Organic Azides

ADMP has paved the way for the direct synthesis of organic azides from alcohols, showcasing its role as an azide transfer agent. This process occurs under mild conditions and offers the advantage of easy isolation of the resulting azides, owing to the high solubility of byproducts in water. Such a straightforward and efficient synthesis of organic azides from alcohols signifies ADMP's significance in the realm of organic synthesis (Kitamura, Koga, Yano, & Okauchi, 2012).

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate involves the reaction of 2,4-pentanedione with sodium azide, followed by reaction with dimethylformamide dimethylacetal and trifluoroacetic acid to form the intermediate 2-Azido-1,3-dimethylimidazolidin-1-ium trifluoroacetate. This intermediate is then reacted with hexafluorophosphoric acid to yield the final product, 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate.", "Starting Materials": ["2,4-pentanedione", "sodium azide", "dimethylformamide dimethylacetal", "trifluoroacetic acid", "hexafluorophosphoric acid"], "Reaction": ["Step 1: React 2,4-pentanedione with sodium azide in a solvent such as acetonitrile or dimethylformamide to form the intermediate 2-Azido-3,5-dimethylcyclohex-2-enone.", "Step 2: React the intermediate with dimethylformamide dimethylacetal and trifluoroacetic acid in a solvent such as dichloromethane to form the intermediate 2-Azido-1,3-dimethylimidazolidin-1-ium trifluoroacetate.", "Step 3: React the intermediate with hexafluorophosphoric acid in a solvent such as acetonitrile to yield the final product, 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate."] } | |

CAS RN |

1266134-54-6 |

Molecular Formula |

C5H10F6N5P |

Molecular Weight |

285.1305802 |

IUPAC Name |

2-azido-1,3-dimethylimidazolidin-1-ium;hexafluorophosphate |

InChI |

InChI=1S/C5H11N5.F6P/c1-9-3-4-10(2)5(9)7-8-6;1-7(2,3,4,5)6/h5H,3-4H2,1-2H3;/q;-1/p+1 |

SMILES |

C[NH+]1CCN(C1N=[N+]=[N-])C.F[P-](F)(F)(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.